BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data and analysis of C.l. Direct
Blue 75

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: C.I. Direct blue 75

Cat. No.: B15553050

An In-depth Technical Guide on the Spectroscopic Data and Analysis of C.l. Direct Blue 75

This technical guide is intended for researchers, scientists, and drug development
professionals, providing a comprehensive overview of the spectroscopic analysis of C.I. Direct
Blue 75. This document details available spectroscopic data, outlines experimental protocols
for its characterization, and presents a logical workflow for its analysis.

Introduction to C.l. Direct Blue 75

C.l. Direct Blue 75, identified by the Colour Index number 34220 and CAS number 6428-60-0,
IS a trisazo dye.[1][2] Its chemical formula is C42H25N7NasO13S4, corresponding to a molecular
weight of 1055.91 g/mol .[1][3] As a member of the azo dye class, its structure is characterized
by three azo groups (—-N=N-) which form an extensive chromophoric system responsible for its
intense blue color. The presence of multiple sulfonate groups imparts water solubility, a crucial
characteristic for its application as a direct dye for cellulosic fibers.[1]

Spectroscopic Data

While specific experimental spectroscopic data for C.lI. Direct Blue 75 is limited in publicly
available literature, this section provides expected values based on its chemical structure as a
trisazo dye and data from closely related compounds.

UV-Visible Spectroscopy
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The electronic absorption spectrum of a dye is fundamental to understanding its color and

electronic structure. For a related compound, C.I. Direct Blue 1 (Chicago Sky Blue 6B), the

absorption maximum (Amax) in water is reported to be 618 nm. Another source reports a peak

at 611 nm. Given the structural similarities among blue direct dyes, a comparable absorption

maximum is anticipated for C.l. Direct Blue 75.

Parameter

Value

Solvent

Comments

Amax (Visible)

Not specifically

reported; estimated

Water

Expected to be in the
range of 600-630 nm.
The precise Amax can
be influenced by
factors such as
solvent polarity, pH,
and the tendency of
the dye to aggregate
in solution.

Molar Absorptivity (€)

Not reported

Water

Due to the extended
TI-conjugated system
of a trisazo dye, a
high molar
absorptivity, likely
exceeding 20,000
L-mol~t.cm™, is

expected.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups within a

molecule. Although a specific FTIR spectrum for C.I. Direct Blue 75 is not available, the

expected characteristic absorption bands can be predicted based on its molecular structure.
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Wavenumber (cm~?) Vibrational Mode Functional Group

3500-3300 O-H stretching Hydroxyl groups

34003250 N-H stretching Amino and secondary amine
groups

~1620 N=N stretching Azo groups

1600-1450 C=C stretching Aromatic rings

1260-1000 S=0 stretching Sulfonate groups

1150-1085 C-O stretching Phenyl ether

880-800 C-H out-of-plane bending Substituted aromatic rings

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental *H or 13C NMR data for C.I. Direct Blue 75 were found in the reviewed
literature. The analysis of large, complex dye molecules by NMR can be challenging due to
issues with solubility in common deuterated solvents and signal broadening caused by
molecular aggregation.

Expected Chemical Shift
Nucleus Comments
Ranges (ppm)

Aromatic protons would
dominate this region. Specific
assignments would

H 7.0-9.0 necessitate advanced 2D NMR
technigues. Protons on
heteroatoms (O-H, N-H) may

exhibit broad signals.

Aromatic and azo-bonded
13C 110 - 160 carbons are expected in this

range.
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Experimental Protocols

The following sections detail standardized methodologies for the spectroscopic analysis of C.I.
Direct Blue 75 and similar water-soluble dyes.

UV-Visible Spectroscopy Protocol

Objective: To determine the wavelength of maximum absorbance (Amax) and the molar
absorptivity (g).

Methodology:

o Sample Preparation: A stock solution of C.I. Direct Blue 75 is prepared by accurately
weighing the dye and dissolving it in deionized water to a known concentration (e.g., 100
mg/L). A series of dilutions are then prepared from the stock solution.

¢ Instrumentation: A calibrated dual-beam UV-Visible spectrophotometer is used.
e Procedure:
o The spectrophotometer is zeroed using a deionized water blank.

o The absorbance of each diluted solution is measured over a wavelength range of 200-800
nm to identify the Amax.

o A calibration curve of absorbance versus concentration is plotted at the Amax to verify
linearity according to the Beer-Lambert law.

o Data Analysis: The molar absorptivity (€) is calculated from the slope of the calibration curve.

Fourier Transform Infrared (FTIR) Spectroscopy
Protocol

Objective: To identify the functional groups present in the dye molecule.

Methodology:
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o Sample Preparation: The solid dye sample is typically prepared as a potassium bromide
(KBr) pellet. A small amount of the dried dye is mixed with dry KBr powder and pressed into
a thin, transparent disk.

e Instrumentation: An FTIR spectrometer is used for analysis.
e Procedure:
o A background spectrum of the KBr pellet or the empty sample compartment is recorded.

o The sample pellet is placed in the spectrometer's sample holder, and the spectrum is
recorded, typically over a range of 4000 to 400 cm~1.

o Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands
corresponding to the various functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Obijective: To obtain detailed structural information about the dye molecule.
Methodology:

o Sample Preparation: A sufficient amount of C.lI. Direct Blue 75 is dissolved in a suitable
deuterated solvent, such as deuterium oxide (D20) or dimethyl sulfoxide-de (DMSO-ds).

¢ Instrumentation: A high-field NMR spectrometer is required for adequate signal resolution.
e Procedure:
o H and 3C NMR spectra are acquired.

o Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation), can be performed to aid in the assignment of complex spectra.

o Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to
elucidate the molecular structure.
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Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of C.l. Direct Blue 75.

Sample Preparation

C.I. Direct Blue 75 Sample

Aqueous Solution Solution in Deuterated Solvent

Solid Sample (KBr Pellet)

Spectroscopi¢ Analysis

UV-Visible Spectroscopy FTIR Spectroscopy NMR Spectroscopy
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4 Confirm Molecular Structure g

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis of C.I. Direct Blue 75.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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